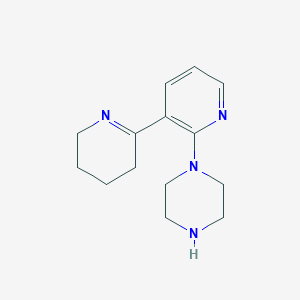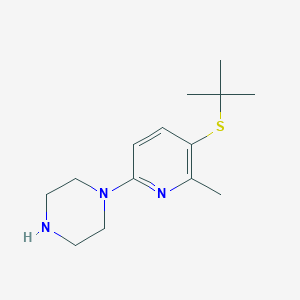
Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate typically involves the reaction of 7-methylbenzofuran-2-carboxylic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts like palladium or copper complexes are often employed to facilitate the reaction and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The allyloxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate has found applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways. Further research is needed to elucidate the exact mechanisms involved.
Similar Compounds:
- Methyl 3-(benzyloxy)-7-methylbenzofuran-2-carboxylate
- Methyl 3-(methoxy)-7-methylbenzofuran-2-carboxylate
- Methyl 3-(ethoxy)-7-methylbenzofuran-2-carboxylate
Comparison: this compound is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs with benzyloxy, methoxy, or ethoxy groups, the allyloxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further investigation.
Propriétés
| 1707391-72-7 | |
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
methyl 7-methyl-3-prop-2-enoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-4-8-17-12-10-7-5-6-9(2)11(10)18-13(12)14(15)16-3/h4-7H,1,8H2,2-3H3 |
Clé InChI |
SMBKEZODQVQEIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)OC)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



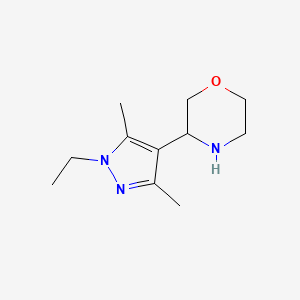
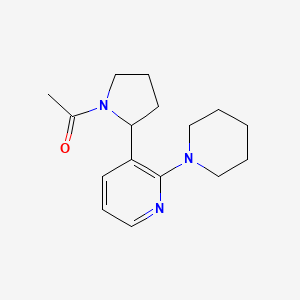


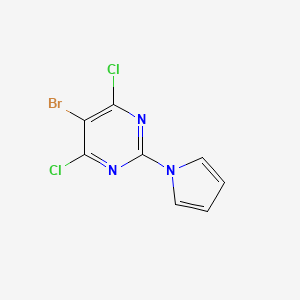

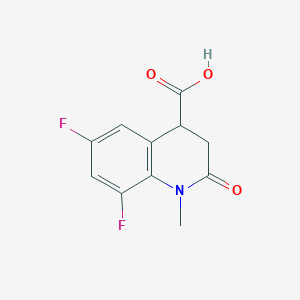
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)
